4-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
Overview
Description
4-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of chloro, fluoro, nitro, and carbamothioyl functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-fluoro-3-nitroaniline with 4-chlorobenzoyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamothioyl linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamothioyl group, to form sulfoxides or sulfones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Reduction: Formation of 4-chloro-N-[(4-fluoro-3-aminophenyl)carbamothioyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
4-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development, especially in the design of new antibacterial agents.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit penicillin-binding proteins, leading to cell lysis and bacterial death . The presence of the chloro and fluoro groups enhances its binding affinity and stability within the target enzyme.
Comparison with Similar Compounds
- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
- 4-chloro-2-fluoro-1-nitrobenzene
- 4-chloro-4’-fluoro-3’-nitrobenzanilide
Comparison: Compared to similar compounds, 4-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide exhibits unique properties due to the presence of the carbamothioyl group, which imparts distinct reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications, distinguishing it from other related molecules .
Properties
IUPAC Name |
4-chloro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O3S/c15-9-3-1-8(2-4-9)13(20)18-14(23)17-10-5-6-11(16)12(7-10)19(21)22/h1-7H,(H2,17,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZGXFUDEWHUIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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